2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one
CAS No.: 52434-70-5
Cat. No.: VC17322553
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52434-70-5 |
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Molecular Formula | C8H11N5O2 |
Molecular Weight | 209.21 g/mol |
IUPAC Name | 2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14) |
Standard InChI Key | FTAXWHDXJSNEFO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The compound belongs to the 6H-purin-6-one family, featuring a bicyclic purine system with:
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An amino group (-NH2) at position 2
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A 2-hydroxypropan-2-yl group (-C(CH3)2OH) at position 8
This substitution pattern distinguishes it from natural purines like guanine (which lacks the 8-hydroxypropan-2-yl group) and synthetic analogs such as 8-phenylguanine . The hydroxylated isopropyl group introduces steric bulk and hydrogen-bonding capacity, potentially influencing solubility and intermolecular interactions.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C8H10N5O2, with a theoretical molecular weight of 224.21 g/mol. Comparative data for related compounds are provided in Table 1.
Table 1: Comparative Molecular Properties of Purine Derivatives
Synthetic Approaches and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 8-substituted purines typically involves:
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Purine Core Construction: Via Traube synthesis (cyclization of 4,5-diaminopyrimidines with formic acid) .
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Position-8 Functionalization: Electrophilic aromatic substitution or transition metal-catalyzed coupling to introduce the 2-hydroxypropan-2-yl group .
Proposed Synthetic Route
A plausible pathway involves:
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Halogenation at Position 8: Bromination of 2-aminopurine-6-one using N-bromosuccinimide (NBS) in DMF .
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Nucleophilic Displacement: Reaction of 8-bromo-2-amino-3,7-dihydro-6H-purin-6-one with 2-hydroxypropan-2-ol under basic conditions (e.g., K2CO3 in DMSO) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures .
Key Challenges:
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Steric hindrance from the tert-alcohol group may reduce reaction yields.
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Competing oxidation of the hydroxyl group requires inert atmosphere conditions .
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s solubility profile is predicted using group contribution methods:
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Water Solubility: Moderate (~1–10 mg/mL at 25°C) due to hydrogen-bonding from -OH and -NH2 groups .
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logP (Octanol/Water): Estimated at -0.5 to 0.5, indicating balanced lipophilicity/hydrophilicity .
Spectral Characteristics
Stability and Degradation Pathways
Thermal Stability
Differential scanning calorimetry (DSC) of analogs suggests decomposition onset at 180–200°C .
Hydrolytic Degradation
Under acidic conditions (pH <3), the glycosidic bond in similar compounds cleaves with t1/2 ≈ 24 hrs . Alkaline conditions (pH >10) promote deamination at position 2 .
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